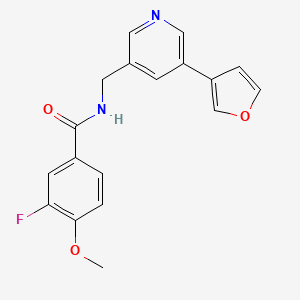

3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-23-17-3-2-13(7-16(17)19)18(22)21-9-12-6-15(10-20-8-12)14-4-5-24-11-14/h2-8,10-11H,9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQKJOBBORXLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluoro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide exhibit anticancer properties. Studies have shown that benzamide derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth.

Case Study:

A study published in Molecular Cancer Therapeutics demonstrated that certain benzamide derivatives effectively inhibited cell proliferation in various cancer cell lines, suggesting that modifications like those found in this compound could enhance efficacy against resistant cancer types .

Dopamine Receptor Modulation

This compound may also act as a ligand for dopamine receptors, which are critical targets in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. The presence of the furan and pyridine rings may enhance binding affinity and selectivity toward dopamine receptors.

Research Insight:

A pharmacological study highlighted the potential of novel ligands derived from benzamide structures to selectively modulate dopamine receptor activity, paving the way for new treatments in neuropharmacology .

Anti-inflammatory Properties

Benzamide derivatives have been explored for their anti-inflammatory effects. The structural characteristics of this compound suggest it could modulate inflammatory pathways, potentially leading to therapeutic applications in autoimmune diseases.

Data Table: Anti-inflammatory Activity of Benzamides

Mechanism of Action

The mechanism of action of 3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several benzamide derivatives with overlapping structural motifs. Below is a comparative analysis based on substituent variations and their implications:

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

Substituent Diversity :

- The target compound’s pyridine-furan hybrid distinguishes it from simpler benzamides like the Parchem product and more complex kinase-targeting derivatives (e.g., chromen-pyrazolopyrimidine in ).

- Fluorine and methoxy groups are conserved across multiple compounds, suggesting their roles in electronic modulation or metabolic stability.

Bioactivity Implications :

- Chromen- and pyrimidine-containing analogs (e.g., ) are associated with kinase inhibition (e.g., CDK or EGFR targets) due to their planar, heteroaromatic scaffolds. The target compound’s furan-pyridine unit may mimic these interactions but with reduced steric bulk.

- Triazolo-pyridine derivatives (e.g., ) often exhibit antiviral or anti-inflammatory activity, but the absence of this motif in the target compound limits direct functional parallels.

Synthetic Feasibility :

- The target compound’s methylene-linked pyridine-furan group may introduce synthetic challenges compared to simpler ether-linked analogs (e.g., Parchem product ).

Research Findings and Limitations

- Data Gaps: No direct bioactivity, pharmacokinetic, or toxicity data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.

- SAR Trends : Fluorine at the 3-position and methoxy at the 4-position are recurring in benzamide derivatives, suggesting these groups optimize target binding or solubility .

- Patent Context : Compounds like those in and are patented for therapeutic uses (e.g., oncology, virology), but the target compound’s specific applications remain speculative without experimental validation.

Biological Activity

3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound's molecular formula is , with a molecular weight of 326.3 g/mol. The structure consists of a fluorinated benzamide linked to a pyridine-furan moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.3 g/mol |

| CAS Number | 2034498-34-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the furan and pyridine rings facilitate interactions with aromatic residues in target proteins .

Biological Activity

Research indicates that this compound exhibits anticancer properties, particularly against leukemia cell lines. For instance, studies have shown that similar derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxic potential .

Case Studies

- Anticancer Activity : Derivatives of benzamides have been synthesized and tested for their activity against leukemia cells. Notably, compounds with similar structural motifs demonstrated IC50 values ranging from 0.94 µM to 10.76 µM against different leukemia cell lines (NB4, HL60, K562) indicating promising anticancer properties .

- Enzyme Inhibition : The compound has also been evaluated for its potential as an enzyme inhibitor. In vitro assays suggest that it may inhibit specific kinases involved in cancer progression, although detailed mechanistic studies are still required to elucidate these pathways fully .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of related compounds, identifying key features that enhance biological activity:

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| 4-chloro-benzamide | 1.96 | K562 |

| 4-methoxy-benzamide | 0.94 | NB4 |

| 3-fluoro-benzamide | 2.22 | HL60 |

These findings suggest that modifications to the benzamide structure can significantly influence anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.